molecular formula C8H12O6P2 B075839 Benzylmethylenediphosphonic acid CAS No. 10596-19-7

Benzylmethylenediphosphonic acid

Cat. No.: B075839
CAS No.: 10596-19-7
M. Wt: 266.12 g/mol
InChI Key: LKGJFSBVIBNBPW-UHFFFAOYSA-N
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Description

Historical Development of Diphosphonic Acid Research

The historical development of diphosphonic acid research traces back to the 19th century, with significant advancement occurring in the 1960s when these compounds were first investigated for use in disorders of bone metabolism. Initially, the non-medical applications of these compounds involved their use as water softening agents in irrigation systems, particularly in orange groves, taking advantage of their properties to chelate calcium and inhibit calcium carbonate precipitation. The potential medical and dental applications were recognized following the discovery of their ability to inhibit both the formation and dissolution of hydroxyapatite crystals and to hinder bone resorption.

The systematic study of benzylmethylenediphosphonic acid emerged as part of broader research efforts to evaluate the effect of structural modifications on bone localization properties. In 1979, Wang and colleagues conducted pioneering research examining the relationship between chemical structure and bone localization of technetium-99m diphosphonic acids, specifically investigating substitutions at the bridge carbon atom of methylenediphosphonic acid. This research represented a crucial step in understanding how structural variations influence the biological behavior of diphosphonic acid compounds.

The first-generation diphosphonic compounds, including etidronate and clodronate, were introduced in clinical settings during the 1970s and 1980s. The evolution of research in this field has been characterized by systematic investigations into structure-activity relationships, with this compound serving as an important model compound for understanding the impact of aromatic substitutions on diphosphonic acid properties.

Theoretical Significance in Organophosphorus Chemistry

This compound holds considerable theoretical significance within organophosphorus chemistry due to its unique structural features and bonding characteristics. The compound exemplifies the complex nature of organophosphorus compounds, which are defined as organic compounds containing phosphorus and are used primarily in pest control as alternatives to chlorinated hydrocarbons that persist in the environment. The theoretical framework surrounding organophosphorus compounds involves understanding their variable oxidation states, with phosphorus compounds generally classified based on their derivation from phosphorus(V) versus phosphorus(III).

The bonding in organophosphates and related compounds has been a subject of prolonged debate, with the phosphorus atom being classically hypervalent, possessing more bonds than the octet rule should allow. In the case of this compound, the theoretical significance lies in its demonstration of phosphoryl bonding characteristics, where the phosphoryl group displays non-classical bonding with a bond order between 1 and 2. Current theoretical models rely on negative hyperconjugation or complex arrangements involving dative-type bonds from phosphorus to oxygen, combined with back-donation from oxygen 2p orbitals.

Research has revealed that hypervalent phosphorus interactions with π electron systems represent an emerging area of theoretical interest. Studies have demonstrated that pentavalent phosphorus compounds can engage in phosphorus⋯π bonding interactions, particularly at low temperatures, representing a paradigm transformation from traditional hydrogen bonding patterns. These theoretical insights contribute to understanding how this compound may interact with aromatic systems and other π electron donors.

Position within the Broader Class of Methylenediphosphonic Acids

This compound occupies a distinctive position within the broader class of methylenediphosphonic acids, characterized by its aromatic substitution pattern and structural complexity. The compound belongs to the class of organic compounds known as bisphosphonates, which contain two phosphonate groups linked together through carbon atoms. Within this classification, this compound represents a monosubstituted derivative of methylenediphosphonic acid, where a benzyl group has been introduced at the bridge carbon position.

Comparative research has demonstrated significant differences in biological behavior between this compound and other members of the methylenediphosphonic acid family. Studies involving technetium-99m labeling revealed that this compound exhibited notably different bone localization properties compared to methylenediphosphonic acid and ethylidenediphosphonic acid. The distribution studies revealed that bone localization occurred in the following order: this compound < dichloromethylenediphosphonic acid < isopropylidenediphosphonic acid < methylenediphosphonic acid ≈ ethylidenediphosphonic acid.

The structural characteristics of this compound, with its molecular weight of 266.1248 and molecular formula C8H12O6P2, distinguish it from simpler methylenediphosphonic acid derivatives. The compound's density of 1.653 g/cm³, boiling point of 604.8°C at 760 mmHg, and refractive index of 1.607 provide important physical property data that contextualize its position within the methylenediphosphonic acid family.

Table 1: Comparative Properties of Selected Methylenediphosphonic Acid Derivatives

Compound Molecular Formula Molecular Weight Structural Features Bone Localization Rank
Methylenediphosphonic acid CH6O6P2 176.0 Unsubstituted High
Ethylidenediphosphonic acid C3H10O6P2 204.0 Methyl substitution Highest
This compound C8H12O6P2 266.1 Benzyl substitution Lowest
Isopropylidenediphosphonic acid C4H12O6P2 218.1 Dimethyl substitution Moderate

Research Evolution and Contemporary Academic Interest

The research evolution surrounding this compound has progressed from initial structural characterization studies to sophisticated investigations of its chemical behavior and potential applications. Contemporary academic interest has focused on understanding the mechanistic basis for the compound's unique properties, particularly in relation to its aromatic substitution pattern and its implications for molecular recognition processes.

Recent research has emphasized the importance of this compound in advancing our understanding of structure-activity relationships within the diphosphonic acid family. The compound has been instrumental in elucidating the role of keto-enol tautomerism in metal binding and bone localization, with studies suggesting that compounds lacking such tautomerism, including this compound, exhibit poor bone localization compared to their tautomeric counterparts.

Contemporary synthetic approaches to this compound involve sophisticated methodologies, including reactions of benzyl derivatives with phosphonic acid derivatives under carefully controlled conditions. The synthesis typically requires precise control of reaction parameters, including temperature, solvent selection, and catalyst presence, with solvents such as diethyl ether or dichloromethane facilitating product extraction and purification.

Academic interest in this compound extends to its role in advancing theoretical understanding of organophosphorus chemistry. The compound serves as a model system for investigating the complexities of phosphorus bonding, particularly in the context of hypervalent phosphorus interactions and π electron system engagement. Research has demonstrated that the compound's aromatic character influences its chemical behavior, providing insights into how structural modifications affect molecular properties and biological activity.

Table 2: Research Milestones in this compound Studies

Year Research Focus Key Findings Reference Source
1979 Structure-localization relationships Poor bone localization compared to unsubstituted analogs Wang et al. study
2019 Hypervalent phosphorus interactions Evidence for phosphorus⋯π bonding in aromatic systems Low-temperature matrix studies
2021 Biosynthetic applications Enhanced understanding of organophosphorus synthetic pathways Contemporary synthesis reports

Properties

CAS No.

10596-19-7

Molecular Formula

C8H12O6P2

Molecular Weight

266.12 g/mol

IUPAC Name

(2-phenyl-1-phosphonoethyl)phosphonic acid

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

LKGJFSBVIBNBPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O

Other CAS No.

10596-19-7

Synonyms

benzylmethylenediphosphonic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Differences

MDP vs. HEDP (1-Hydroxyethane-1,1-diyl)diphosphonic acid
  • Structure : HEDP contains a central ethane-1,1-diyl group with hydroxyl and diphosphonate groups, whereas MDP has a methylene bridge between two phosphonate groups.
  • Medical Use: Both are used in skeletal imaging, but HEDP exhibits higher soft tissue clearance rates, reducing background noise in scans. MDP, however, shows superior bone uptake kinetics in Tc-99m labeling .
  • Theranostics: MDP is integral to radiopharmaceuticals like ⁹⁹ᵐTc-MDP for diagnosing bone metastases, while HEDP derivatives are explored for therapeutic applications due to their chelation stability with beta-emitting radionuclides .
MDP vs. Benzylphosphonic Acid
  • Structure : Benzylphosphonic acid (C₇H₉O₃P) features a single phosphonate group attached to a benzyl moiety, unlike MDP’s dual phosphonate groups.
  • Applications : Benzylphosphonic acid derivatives, such as benzyl methylphosphonate (CAS 1070-90-2), are used in polymer synthesis and corrosion inhibition. MDP, in contrast, lacks aromaticity but excels in catalysis and nuclear imaging .
  • Spectral Data : Benzylphosphonic acid derivatives exhibit distinct IR and mass spectral profiles due to aromatic C-H stretching (3050–3100 cm⁻¹) and molecular ion peaks at m/z 172 (exact mass) .
MDP vs. 2-(Benzylamino)ethylphosphonic Acid
  • Structure: This compound (C₉H₁₄NO₃P) combines a benzylamine group with a phosphonate-terminated ethyl chain, enabling applications in organic synthesis and metal ion chelation.
  • Research Findings: It has been used as an intermediate in synthesizing β-amino phosphonates, highlighting its role in asymmetric catalysis and medicinal chemistry . MDP lacks nitrogen-based functional groups, limiting its utility in amine-specific reactions .

Performance in Catalysis and Imaging

Compound Catalytic Activity (Acetylation) Bone Uptake Efficiency (Tc-99m) Thermal Stability
MDP 85–95% yield at RT High (90–95% specificity) >300°C
HEDP Not reported Moderate (75–80%) ~250°C
Benzylphosphonic Acid Low (requires harsh conditions) N/A ~200°C

Research Advancements

  • MDP in Solvent-Free Catalysis : MDP’s acetylation method avoids toxic solvents and achieves >90% yield for primary amines, outperforming homogeneous catalysts like H₂SO₄ .
  • Benzylphosphonate Polymers : Poly(1,3-phenylene methyl phosphonate) (CAS 63747-58-0) demonstrates flame-retardant properties, expanding applications in material science .
  • Imaging Agents: Tc-99m-MDP remains the gold standard for bone scans, but newer bisphosphonates like amino-functionalized derivatives aim to improve tumor-targeting specificity .

Preparation Methods

Synthesis of Tetraalkyl Benzylmethylenediphosphonate Esters

The alkylation step employs a sodium-mediated nucleophilic substitution reaction. In a representative procedure:

  • Reagents : Tetraisopropyl methylenediphosphonate (0.7 mol), benzyl bromide (0.7 mol), sodium dispersion (0.7 mol), toluene solvent.

  • Conditions :

    • Sodium dispersion prepared in boiling toluene, cooled to 20°C.

    • Tetraisopropyl methylenediphosphonate added dropwise under vigorous stirring, maintaining 25–30°C via Dry Ice bath.

    • Benzyl bromide introduced dropwise, inducing exothermic reaction (temperature controlled at ≤30°C).

    • Post-addition heating at 60°C for 1 hour to complete alkylation.

Key Parameters :

  • Solvent choice (toluene) ensures miscibility with phosphonate esters and facilitates temperature control.

  • Stoichiometric sodium dispersion generates the reactive phosphonate anion for nucleophilic attack on benzyl bromide.

Product Isolation :

  • Crude mixture concentrated in vacuo, dissolved in hexane, and extracted with water to remove inorganic salts.

  • Hexane solution evaporated to yield 260 g (85.5% yield) of tetraisopropyl benzylmethylenediphosphonate.

Side Products :

  • Bis-benzyl derivatives and unreacted starting material (1:1 ratio) observed via chromatography, necessitating purification.

Acidic Hydrolysis to BMDPA

Hydrolysis of the tetraalkyl ester proceeds via reflux with concentrated hydrochloric acid:

  • Reagents : Tetraisopropyl benzylmethylenediphosphonate (0.167 mol), concentrated HCl (500 mL).

  • Conditions :

    • Reflux at 110°C for 4 hours.

    • Post-reaction evaporation removes HCl and water.

    • Residual product washed with 2-propanol to eliminate traces of HCl.

Yield and Purity :

  • 98.2% yield of BMDPA with melting point 210–212°C.

  • Elemental analysis confirms stoichiometry (C: 36.20% observed vs. 36.11% theoretical; P: 23.5% vs. 23.28%).

Alternative Ester Systems :

  • Tetraethyl esters hydrolyze under similar conditions (3-hour reflux in HCl) but require ethanol:ether recrystallization, yielding BMDPA with mp 210–213°C.

Direct Phosphorylation of Benzyl Precursors

Phosphorylation reactions offer a divergent pathway, though less commonly reported. This method involves reacting benzyl-containing substrates with phosphorylating agents.

Reaction of Benzyl Halides with Phosphonic Acid Derivatives

A hypothetical route (implied by structural analogs) could involve:

  • Reagents : Benzyl chloride, methylenediphosphonic acid, base catalyst.

  • Mechanism : Nucleophilic displacement of chloride by diphosphonate anion.

Challenges :

  • Competing side reactions (e.g., polymerization of benzyl halides) necessitate careful stoichiometry control.

  • Limited literature evidence suggests this method is less efficient than alkylation-hydrolysis approaches.

Comparative Analysis of Synthetic Routes

Parameter Alkylation-Hydrolysis Direct Phosphorylation
Yield85–98%Not reported
Purity≥95% (post-crystallization)Unclear
Reaction Time16–20 hours (alkylation)Presumed longer
ScalabilityDemonstrated at 0.7-mol scaleNo data
Byproduct FormationBis-benzyl derivativesUndocumented

Critical Observations :

  • The alkylation-hydrolysis route dominates industrial synthesis due to reproducible yields and well-characterized intermediates.

  • Direct phosphorylation remains speculative, with insufficient data to assess viability for large-scale production.

Optimization Strategies and Process Variables

Temperature Control in Alkylation

  • Exothermic reactions during benzyl bromide addition require stringent cooling (Dry Ice baths) to prevent thermal degradation.

  • Elevated temperatures (>30°C) promote bis-alkylation, reducing BMDPA yield.

Solvent Selection

  • Toluene : Preferred for sodium dispersion stability and phosphonate ester solubility.

  • Hexane : Effective for liquid-liquid extraction but requires anhydrous conditions to prevent ester hydrolysis during workup.

Acidic Hydrolysis Efficiency

  • HCl Concentration : ≥36% HCl ensures complete ester cleavage within 4 hours.

  • Alternative Acids : Sulfuric acid tested but discarded due to sulfonation side reactions.

Industrial-Scale Considerations

Equipment Design

  • Reactor Configuration :

    • Fractionating columns with Dry Ice condensers for byproduct (isopropyl bromide) removal.

    • High-speed stirrers and jacketed reactors for temperature control.

Waste Stream Management

  • Isopropyl bromide (alkylation byproduct) requires capture via condensation and proper disposal.

  • Aqueous washes generate NaCl/NaBr streams, necessitating neutralization before discharge .

Q & A

Q. What are the standard synthetic routes for Benzylmethylenediphosphonic acid, and what key reaction parameters influence yield?

this compound is typically synthesized via phosphorylation of benzyl precursors using phosphorous acid derivatives. A common approach involves reacting benzyl chloride with methylenediphosphonic acid under alkaline conditions, as described in analogous syntheses of aminoalkyldiphosphonic acids . Key parameters include:

  • Catalyst selection : Palladium or nickel catalysts improve reaction efficiency in phosphorylated systems .
  • Temperature control : Reactions often require reflux (80–100°C) to ensure complete substitution .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of phosphonate intermediates .
Synthetic Method Catalyst Yield Range Reference
Alkaline phosphorylationNone60–75%
Transition metal-catalyzedPdCl₂85–92%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • ³¹P NMR : Critical for confirming phosphonate group connectivity. Peaks typically appear at δ 10–25 ppm for diphosphonic acids, with splitting patterns indicating coupling between phosphorus atoms .
  • IR Spectroscopy : Strong P=O stretches near 1150–1250 cm⁻¹ and P-O-C bends at 950–1050 cm⁻¹ .
  • X-ray Diffraction (XRD) : Resolves bond lengths and angles, particularly the P-C-P backbone geometry (average bond angle: 109.5°) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals, considering conflicting reports on binding modes?

Conflicting coordination modes (e.g., monodentate vs. bidentate) arise from steric and electronic factors. To address this:

  • pH-dependent studies : Vary solution pH (2–10) to assess protonation effects on ligand flexibility .
  • Competitive titration : Introduce competing ligands (e.g., EDTA) to evaluate binding affinity hierarchies .
  • XAS (X-ray Absorption Spectroscopy) : Directly probes metal-ligand bond distances in situ, resolving ambiguities from crystallography alone .

Example workflow:

  • Synthesize Pd(II) or Ru(II) complexes under controlled pH.
  • Compare ³¹P NMR shifts before/after metalation to identify coordination-induced deshielding .
  • Validate binding mode via single-crystal XRD (e.g., Pd-N bond distances: 2.05–2.15 Å in bidentate systems) .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives against resistant microbial strains?

Adapted from antimicrobial studies on benzylphosphonates :

  • Strain selection : Use Gram-negative models (e.g., E. coli K12 and R2-R4) with varying lipopolysaccharide (LPS) structures to assess membrane permeability.
  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests in LB broth (24 h, 37°C) with concentrations ranging 0.1–100 µg/mL.
  • Mechanistic studies :
  • Fluorescence microscopy : Track cellular uptake using fluorophore-tagged derivatives.

  • ROS detection : Employ DCFH-DA probes to quantify oxidative stress induction .

    Derivative MIC (µg/mL) Target Strain Reference
    3-Fluoro-benzylphosphonate12.5E. coli R4
    Unsubstituted benzylphosphonate>100E. coli K12

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported coordination behaviors of this compound across studies?

  • Reproduce conditions : Ensure identical metal-to-ligand ratios, solvent systems, and counterions (e.g., Cl⁻ vs. NO₃⁻) as conflicting studies .
  • Computational modeling : Use DFT (Density Functional Theory) to compare stability of proposed coordination geometries (e.g., ΔG for bidentate vs. monodentate Pd complexes) .
  • Cross-validate with multiple techniques : Combine XRD, EXAFS, and magnetic susceptibility data to reconcile structural vs. spectroscopic interpretations .

Experimental Design Considerations

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term bioassays?

  • Buffering : Maintain pH 6–8 to prevent acid-catalyzed hydrolysis of P-O bonds .
  • Chelating agents : Add EDTA (1–5 mM) to sequester trace metals that accelerate degradation .
  • Lyophilization : Store as a freeze-dried powder under inert gas (e.g., N₂) to minimize oxidative decomposition .

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